molecular formula C10H12BrNO B178336 n-Benzyl-3-bromopropanamide CAS No. 1665-47-0

n-Benzyl-3-bromopropanamide

Cat. No. B178336
CAS RN: 1665-47-0
M. Wt: 242.11 g/mol
InChI Key: HDBRGLDGUIIZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-3-bromopropanamide is an organic compound that belongs to the class of amides. It is a white or off-white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dichloromethane. This compound has gained significant attention from researchers due to its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The exact mechanism of action of N-Benzyl-3-bromopropanamide is not yet fully understood. However, it has been suggested that the compound may act by inducing apoptosis or programmed cell death in cancer cells. It may also inhibit the growth of bacteria by disrupting their cell membrane.

Biochemical And Physiological Effects

N-Benzyl-3-bromopropanamide has been found to induce a significant increase in the level of reactive oxygen species (ROS) in cancer cells. ROS are known to play a crucial role in the induction of apoptosis. The compound has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-Benzyl-3-bromopropanamide in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, making it an ideal candidate for various biological assays. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for research on N-Benzyl-3-bromopropanamide. One of the areas of interest is the development of novel derivatives of this compound with improved pharmacological properties. Another area of research is the elucidation of the exact mechanism of action of the compound, which may lead to the development of more effective anticancer and antibacterial agents. Additionally, the compound may also have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Scientific Research Applications

N-Benzyl-3-bromopropanamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess significant antitumor activity against various cancer cell lines such as MCF-7, HepG2, and A549. The compound has also shown promising results in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

properties

CAS RN

1665-47-0

Product Name

n-Benzyl-3-bromopropanamide

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

N-benzyl-3-bromopropanamide

InChI

InChI=1S/C10H12BrNO/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)

InChI Key

HDBRGLDGUIIZAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CCBr

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCBr

Other CAS RN

1665-47-0

synonyms

N-BENZYL-3-BROMOPROPANAMIDE

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of benzylamine (6.49 ml) and triethylamine (8.26 ml) in ethyl acetate (60 ml) was added dropwise to a solution of 3-bromopropionyl chloride (6 ml) in ethyl acetate (10 ml) at 0° C. The reaction mixture was stirred to room temperature for 1 hr. The organic phase was washed with water (2×150 ml), saturated brine (150 ml) and dried over magnesium sulphate. Removal of the solvent produced the amide as a crystalline solid.
Quantity
6.49 mL
Type
reactant
Reaction Step One
Quantity
8.26 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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